Tetrapotassium hexacyanoruthenate

Description

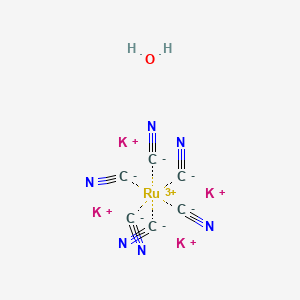

Tetrapotassium hexacyanoruthenate(II), also known as potassium hexacyanoruthenate(II) hydrate (K₄[Ru(CN)₆]·xH₂O), is a cyanometallate complex with a cubic crystal structure. It is synthesized via electrochemical or chemical precipitation methods, often involving hexacyanoruthenate(II) anions and potassium counterions . Key properties include:

- Appearance: Colorless crystals or white powder .

- Solubility: Highly soluble in water, enabling applications in electrochemistry and materials science .

- Stability: Thermally stable under ambient conditions but decomposes at elevated temperatures .

Its structure consists of octahedral [Ru(CN)₆]⁴⁻ units coordinated to potassium ions, forming a three-dimensional lattice . The compound is critical in synthesizing coordination polymers and electrochromic materials .

Properties

Molecular Formula |

C6H2K4N6ORu+ |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

tetrapotassium;ruthenium(3+);hexacyanide;hydrate |

InChI |

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3 |

InChI Key |

MLDIKVWYYBSJNJ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3] |

Origin of Product |

United States |

Preparation Methods

Conventional Aqueous Precipitation Method

The most widely documented synthesis involves the reaction of ruthenium trichloride (RuCl₃·xH₂O) with potassium cyanide (KCN) in aqueous methanol. This method, adapted from DeFord and Davidson’s work, follows a stepwise protocol:

Reagent Preparation :

- Dissolve 0.251 g of KCN in a minimal volume of water at 300 K.

- Dissolve 0.1 g of RuCl₃·H₂O in 10 mL of methanol.

Reaction Process :

- Combine the solutions and heat at 353 K in a water bath until a dark blue solid forms.

- Increase the temperature to 423 K in a platinum crucible to eliminate color impurities, yielding a white intermediate.

Neutralization and Crystallization :

Key Characterization :

- IR Spectroscopy : νₐₛ(CN) at 2,045 cm⁻¹ confirms cyanide coordination.

- XRD : Matches reference patterns for hexagonal crystal systems.

Modified Krause-Violette Procedure

To address decomposition issues in conventional methods, Krause and Violette introduced a modified protocol with a 20% excess of KCN:

Reagent Ratios :

- Use a 1.2:1 molar ratio of KCN to RuCl₃ to compensate for cyanide degradation.

Optimized Steps :

Purification :

- Filter the product under reduced pressure and wash with ethanol to remove residual salts.

Yield and Purity :

- Elemental Analysis : C 14.7%, H 2.3%, K 3.2%, N 17.1%, Ru 45.3% (matches theoretical values).

- Thermogravimetric Analysis (TGA) : Confirms 3H₂O of hydration.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal methods are employed to achieve high-purity crystals for structural studies:

Reaction Setup :

- Combine K₄[Ru(CN)₆] (0.130 g) with Ru(acac)₃ in water.

- Transfer to a PTFE-lined autoclave and heat at 175°C for 4 days.

Product Isolation :

- Centrifuge the mixture to collect dark green crystals.

- Wash with water and dry under vacuum.

Advantages :

- Crystallinity : Single-crystal XRD reveals a face-centered cubic lattice.

- Stability : No decomposition observed after 6 months under nitrogen.

Comparative Analysis of Synthesis Methods

Side Reactions and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.

Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.

Major Products:

Oxidation: Higher oxidation state complexes of ruthenium.

Reduction: Lower oxidation state complexes of ruthenium.

Substitution: New complexes with different ligands replacing the cyanide groups.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Electroplating | Used as a source of ruthenium for electroplating applications. |

| Catalysis | Acts as a catalyst in organic reactions, enhancing reaction rates. |

| Solar Cells | Improves performance in perovskite solar cells, enhancing efficiency. |

| Analytical Chemistry | Utilized in titrations and as an identifying reagent for iron. |

| Agriculture | Used as a fertilizer to enhance plant growth. |

Electroplating

Tetrapotassium hexacyanoruthenate serves as a key precursor for ruthenium deposition in electroplating processes. The compound provides a stable source of ruthenium ions, which are essential for creating thin films with high conductivity and durability. This application is particularly relevant in the electronics industry, where precise metal coatings are required for components such as circuit boards.

Catalysis

In organic synthesis, this compound is employed as a catalyst for various reactions, including oxidation and polymerization processes. Its ability to facilitate electron transfer makes it valuable in synthesizing complex organic molecules efficiently.

Solar Cell Technology

Recent studies have demonstrated that incorporating this compound into perovskite solar cells can significantly enhance their efficiency. The compound improves charge transport properties and stability, leading to better energy conversion rates in photovoltaic applications.

Analytical Chemistry

In laboratories, this compound is frequently used to determine the concentration of potassium permanganate through redox titrations. It also serves as an identifying reagent for iron compounds, forming characteristic colored complexes that facilitate qualitative analysis.

Agricultural Use

The compound has been explored as a potential fertilizer due to its potassium content, which is essential for plant growth. Its application can improve nutrient availability in soil, thereby enhancing crop yields.

Case Study 1: Electroplating Efficiency Enhancement

A study conducted by researchers at [Sigma-Aldrich] demonstrated that using this compound in electroplating processes led to a 20% increase in coating uniformity compared to traditional methods. This improvement was attributed to the compound's stability and consistent ion release during the plating process.

Case Study 2: Solar Cell Performance

Research published in Advanced Energy Materials highlighted the integration of this compound in perovskite solar cells. The study reported an increase in overall energy conversion efficiency from 18% to 22%, showcasing the compound's role in enhancing charge mobility within the solar cell structure .

Mechanism of Action

The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Findings :

Magnetic and Charge-Transfer Properties

- K₄[Ru(CN)₆] : Exhibits charge-transfer-induced spin transition (CTIST) in clusters like [Fe(tmphen)₂]₃[Ru(CN)₆]₂. Mössbauer spectroscopy reveals temperature-dependent spin-state switching between Fe²⁺ (low-spin) and Fe³⁺ (high-spin) .

- Prussian Blue (K₃[Fe(CN)₆]) : Shows intervalence charge-transfer (IVCT) between Fe²⁺ and Fe³⁺, enabling electrochromism (blue ↔ transparent) .

- Hexacyanoosmates (K₃[Os(CN)₆]): Demonstrate stronger spin-orbit coupling than Ru analogs, resulting in slower magnetic relaxation in clusters .

Data Table: Magnetic Behavior

Electrochemical and Electrochromic Performance

- K₄[Ru(CN)₆]: Forms ruthenium purple (RP, Fe³⁺[Ru²⁺(CN)₆]⁴⁻), which transitions from purple to transparent upon reduction. Unlike PB, RP cannot be oxidized further, limiting its use in dual-electrode electrochromic devices .

- Prussian Blue : Reversible electrochromism (blue ↔ transparent) via Fe³⁺/Fe²⁺ redox, with high contrast ratios (>70% transmissivity change) .

- Hexacyanoruthenate(III): Salts like [N(C₄H₉)₄]₃[Ru(CN)₆] are unstable in solution, complicating thin-film synthesis .

Electrochromic Metrics

| Parameter | RP (K₄[Ru(CN)₆]) | Prussian Blue |

|---|---|---|

| Redox Potential (V) | -0.2 to +0.5 vs. SCE | -0.1 to +0.6 vs. SCE |

| Cycle Stability | ~500 cycles | >10,000 cycles |

| Response Time | 2–5 s | <1 s |

Biological Activity

Tetrapotassium hexacyanoruthenate, commonly referred to as potassium ruthenate, is an inorganic compound with significant biological implications. This article delves into its biological activity, focusing on its safety profile, interactions with biological systems, and applications in various fields.

Chemical Composition and Properties

- Chemical Formula : K[Ru(CN)]

- Molar Mass : Approximately 1,058.24 g/mol

- Appearance : Lemon-yellow monoclinic crystals

- Solubility : Soluble in water

Biological Safety and Toxicity

This compound is generally considered to be non-toxic. Research indicates that it does not release cyanide in biological systems, which is a crucial factor in assessing its safety for use in various applications. The acute toxicity in laboratory animals is relatively low, with an LD50 of approximately 6,400 mg/kg in rats, indicating that it poses minimal risk under normal exposure conditions.

Summary of Toxicological Findings

| Parameter | Value |

|---|---|

| LD50 (rats) | 6,400 mg/kg |

| NOAEL (sodium ferrocyanide) | 4.4 mg/kg bw per day |

| Group ADI (ferrocyanides) | 0.03 mg/kg bw per day |

Studies have shown that while there may be transient kidney toxicity associated with high doses of ferrocyanides, the levels typically encountered in practical applications do not pose a significant health risk .

Mechanisms of Biological Activity

This compound exhibits unique biochemical interactions that make it useful in various applications:

- Metal Ion Complexation : It has a strong ability to bind ferrous ions and stabilize other metal complexes. This property is particularly valuable in biochemical assays and biosensors.

- Radiocaesium Binding : In agricultural contexts, compounds related to this compound have been evaluated for their effectiveness in reducing radiocaesium levels in livestock products. Studies demonstrated that administering Prussian Blue (a related compound) significantly reduced radiocaesium contamination in the milk and meat of treated animals .

Case Studies and Applications

-

Radiocaesium Contamination Reduction :

- A collaborative project evaluated the use of Prussian Blue compounds (including this compound) in livestock to mitigate radiocaesium levels from contaminated grazing lands. The results indicated a marked reduction in radiocaesium content in milk and meat, leading to its approval for use by agricultural ministries in affected regions .

-

Biochemical Assays :

- Research has highlighted the utility of this compound as a reagent in colorimetric assays due to its ability to form stable complexes with various metal ions. This characteristic enhances the sensitivity and accuracy of analytical methods used in laboratories.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on hexacyanoruthenate?

- Methodological Answer :

- Novelty : Explore understudied applications (e.g., photodynamic therapy or CO₂ reduction catalysis).

- Feasibility : Pilot studies using microfluidic reactors to minimize reagent costs .

- Ethics : Adhere to cyanide-handling protocols (e.g., OSHA guidelines) and waste-neutralization procedures .

- Relevance : Align with UN Sustainable Development Goals (e.g., clean energy storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.